REACTION_CXSMILES
|
[N:1]1[CH:6]=[C:5]([CH3:7])[CH:4]=[CH:3][C:2]=1[CH3:8].ClC1C=C(C=CC=1)C(OO)=[O:14]>C(Cl)(Cl)Cl>[CH3:8][C:2]1[CH:3]=[CH:4][C:5]([CH3:7])=[CH:6][N+:1]=1[O-:14]
|
Name
|
|
Quantity
|
1419 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC(=C1)C)C
|
Name
|
|
Quantity
|
13.5 L
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
3354.21 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)OO)C=CC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added portion-wise
|
Type
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TEMPERATURE
|
Details
|
to maintain the temperature at below 10° C.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 10° C.
|
Type
|
CUSTOM
|
Details
|
quenched with aqueous 20% sodium hydroxide (2.5 L to 3 L) dropwise
|
Type
|
TEMPERATURE
|
Details
|
while maintaining a temperature below 20° C., which
|
Type
|
CUSTOM
|
Details
|
resulted in the formation of a very thick suspension
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
ADDITION
|
Details
|
Water (5 L) was added
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted twice with chloroform (4 L)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with aqueous 1% sodium hydroxide
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=[N+](C=C(C=C1)C)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1365 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |